1-Ethoxyethyl ether

CAS No.:

Cat. No.: VC13933766

Molecular Formula: C8H18O3

Molecular Weight: 162.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H18O3 |

|---|---|

| Molecular Weight | 162.23 g/mol |

| IUPAC Name | 1-ethoxy-1-(1-ethoxyethoxy)ethane |

| Standard InChI | InChI=1S/C8H18O3/c1-5-9-7(3)11-8(4)10-6-2/h7-8H,5-6H2,1-4H3 |

| Standard InChI Key | PPJVXZVTPWQOQS-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(C)OC(C)OCC |

Introduction

Structural Characteristics and Molecular Identity

IUPAC Nomenclature and Molecular Formula

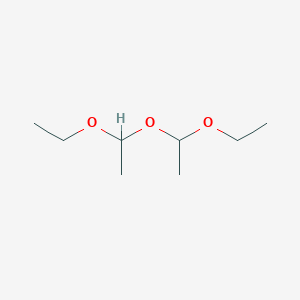

The systematic IUPAC name for 1-ethoxyethyl ether is 1-ethoxy-1-(1-ethoxyethoxy)ethane , reflecting its two ethoxyethyl groups symmetrically attached to a central ethane backbone. Its molecular formula, , corresponds to a molecular weight of 162.23 g/mol , as computed by PubChem’s validated algorithms.

Stereochemical and Conformational Features

The compound’s structure, represented by the SMILES notation CCOC(C)OC(C)OCC , reveals a central oxygen atom bridging two 1-ethoxyethyl moieties. This configuration introduces steric hindrance due to the branching at the ethoxy groups, influencing its reactivity and physical properties. PubChem’s interactive 3D conformer models highlight multiple low-energy conformations, predominantly stabilized by intramolecular van der Waals interactions .

Table 1: Key Structural Identifiers of 1-Ethoxyethyl Ether

| Property | Value or Descriptor | Source |

|---|---|---|

| IUPAC Name | 1-ethoxy-1-(1-ethoxyethoxy)ethane | |

| Molecular Formula | ||

| SMILES | CCOC(C)OC(C)OCC | |

| InChIKey | PPJVXZVTPWQOQS-UHFFFAOYSA-N |

Synthesis and Production Pathways

Challenges in Purification

The compound’s high molecular weight and polarity necessitate advanced purification techniques, such as fractional distillation or preparative chromatography, to isolate it from byproducts like unreacted alcohols or elimination products .

Physicochemical Properties

Thermal Stability and Phase Behavior

Although explicit melting and boiling points are unavailable in the cited sources, analogous ethers (e.g., diethyl ether, ) exhibit low boiling points due to weak intermolecular forces. However, the branched structure of 1-ethoxyethyl ether likely increases its boiling point relative to linear analogs, a hypothesis supported by its higher molecular weight .

Solubility and Reactivity

Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are expected to dissolve 1-ethoxyethyl ether efficiently. Its ether linkages render it susceptible to cleavage under acidic conditions, forming ethanol and acetic acid derivatives .

Applications in Organic Chemistry

Solvent and Reaction Medium

Similar to diethyl ether, 1-ethoxyethyl ether may serve as a solvent for Grignard reactions or organometallic syntheses, though its higher boiling point could offer advantages in high-temperature protocols .

Intermediate in Peroxide Formation

The compound’s propensity to form hydroperoxides, as evidenced by the related 1-ethoxyethyl hydroperoxide () , underscores its role in studying autoxidation mechanisms. Such peroxides are critical hazards but also valuable in radical-initiated polymerizations .

| Property | 1-Ethoxyethyl Ether | Diethyl Ether |

|---|---|---|

| Molecular Formula | ||

| Flammability | Extreme | Extreme |

| Peroxide Risk | High | Moderate |

| Toxicity | Suspected organ damage | CNS depression |

Comparative Analysis with Structural Analogs

Diethylene Glycol Diethyl Ether

This analog () shares the same molecular formula but features linear ether linkages, resulting in higher boiling points and enhanced solvent capabilities .

1-Ethoxyethyl Hydroperoxide

As an oxidation product, this compound () exemplifies the reactivity of 1-ethoxyethyl ether under oxidative conditions, posing significant explosion risks if improperly handled .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume